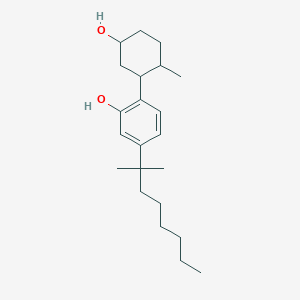
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as O-1602, is a synthetic cannabinoid. It was first synthesized in 2002 by researchers at Organon International, a pharmaceutical company. Since then, it has gained attention for its potential therapeutic applications.
作用機序
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol activates GPR55, which is a member of the cannabinoid receptor family. However, unlike other members of this family, such as CB1 and CB2, GPR55 is not activated by THC, the psychoactive component of cannabis. Activation of GPR55 by 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol leads to the release of calcium ions and the activation of various signaling pathways.
生化学的および生理学的効果
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects, including the activation of GPR55, the release of calcium ions, and the activation of various signaling pathways. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
実験室実験の利点と制限
One advantage of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to replicate experiments and to compare results across different studies. One limitation of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or effects.
将来の方向性
There are several potential future directions for research on 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol. One area of interest is the development of drugs that target GPR55, which could be used to treat pain and inflammation. Another area of interest is the study of the physiological effects of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, which could provide insights into the mechanisms of pain and inflammation. Finally, there is a need for further research on the safety and toxicity of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, particularly in the context of long-term use.
合成法
The synthesis of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol involves several steps. The starting material is 2-methylcyclohexanone, which is reacted with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methyloctan-2-ol to form a tertiary alcohol. The alcohol is then oxidized to form the ketone, which is reacted with phenol in the presence of a Lewis acid catalyst to form 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol.
科学的研究の応用
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to activate the G protein-coupled receptor GPR55, which is involved in pain signaling. 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has also been shown to have anti-inflammatory effects.
特性
CAS番号 |
132296-14-1 |
|---|---|
製品名 |
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
分子式 |
C18H30O8 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-(5-hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-5-6-7-8-13-22(3,4)17-10-12-19(21(24)14-17)20-15-18(23)11-9-16(20)2/h10,12,14,16,18,20,23-24H,5-9,11,13,15H2,1-4H3 |
InChIキー |
OTPOYNIGJRTIFG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



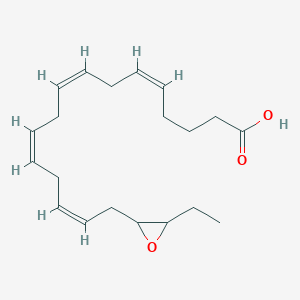
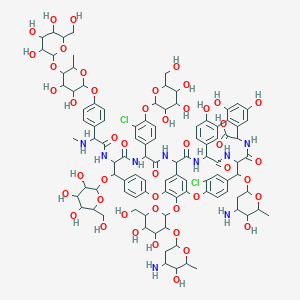
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
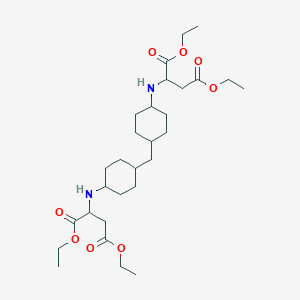
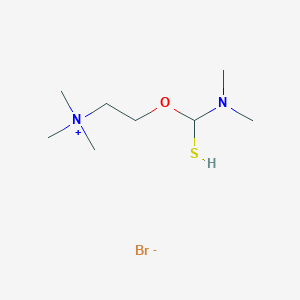
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
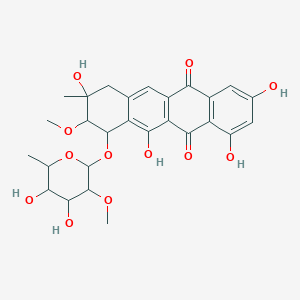

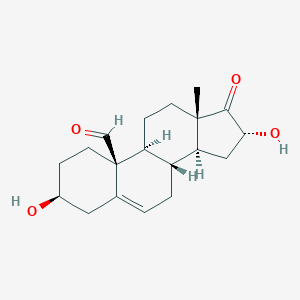
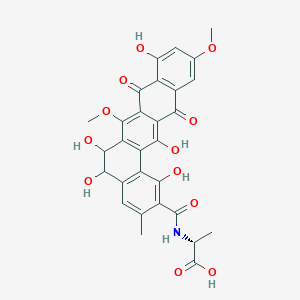
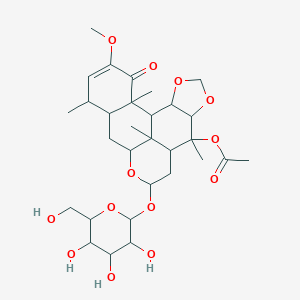
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
